N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C19H21NO7S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzo[d][1,3]dioxole moiety
- Hydroxypropyl group
- Dihydrobenzo[b][1,4]dioxepine core
- Sulfonamide functional group
Table 1: Structural Details
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₇S |
Molecular Weight | 374.41 g/mol |
CAS Number | 1396772-58-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzo[d][1,3]dioxole core followed by the introduction of the hydroxypropyl and sulfonamide groups through nucleophilic substitutions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell proliferation.
Case Study:
A study evaluated several benzo[d][1,3]dioxole derivatives for their anticancer activity against various cancer cell lines (HepG2, HCT116, MCF-7). The results demonstrated that some compounds had IC₅₀ values lower than standard drugs like doxorubicin (IC₅₀ values: 7.46 µM for HepG2) indicating superior efficacy in some cases .
The mechanisms underlying the anticancer activity of this compound may involve:
- Inhibition of EGFR Tyrosine Kinase: This pathway is crucial for cell proliferation and survival.
- Induction of Apoptosis: Studies have shown alterations in apoptotic markers such as Bax and Bcl-2 in treated cells.
- Cell Cycle Arrest: Analysis revealed that treated cells exhibited significant changes in cell cycle progression.
Table 2: Comparison of Biological Activities
Compound Name | IC₅₀ (µM) HepG2 | IC₅₀ (µM) HCT116 | IC₅₀ (µM) MCF7 |
---|---|---|---|
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl) | 2.38 | 1.54 | 4.52 |
Doxorubicin | 7.46 | 8.29 | 4.56 |
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-19(21,13-3-5-16-17(9-13)27-12-26-16)11-20-28(22,23)14-4-6-15-18(10-14)25-8-2-7-24-15/h3-6,9-10,20-21H,2,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQUJUWMLAMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.